
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is a versatile siloxane compound with the molecular formula C16H38O5Si2 and a molecular weight of 366.64 g/mol . This compound is known for its unique structure, which includes both siloxane and ether functionalities, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Scientific Research Applications
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- involves its interaction with various molecular targets and pathways. The siloxane backbone provides flexibility and stability, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties make it suitable for applications requiring durable and adaptable materials .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: Similar structure but with different substituents, leading to variations in physical and chemical properties.
1,1,1,3,3-Pentamethoxy-1,3-Disilatridecane: Another siloxane compound with multiple methoxy groups, used in similar applications.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is unique due to its combination of siloxane and ether functionalities, which provide a balance of flexibility, stability, and reactivity. This makes it particularly valuable in applications requiring both durability and adaptability .
Properties
Molecular Formula |
C16H38O5Si2 |
|---|---|
Molecular Weight |
366.64 g/mol |
IUPAC Name |
decyl-dimethoxy-(trimethoxysilylmethyl)silane |
InChI |
InChI=1S/C16H38O5Si2/c1-7-8-9-10-11-12-13-14-15-22(17-2,18-3)16-23(19-4,20-5)21-6/h7-16H2,1-6H3 |
InChI Key |
JYAYOPZPROFECA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


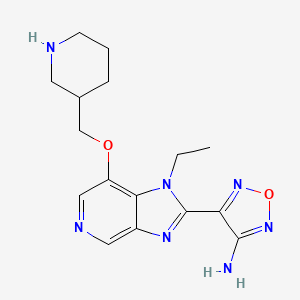
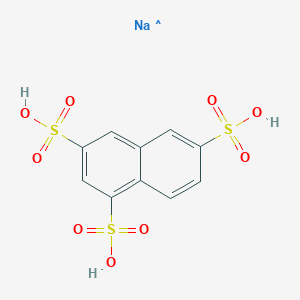

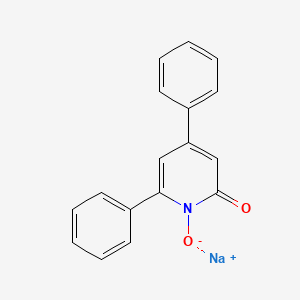
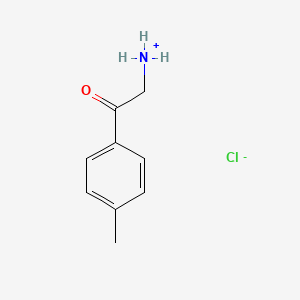
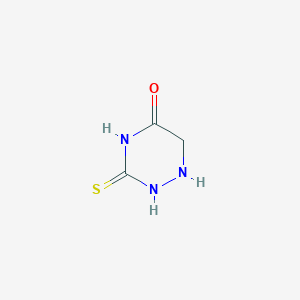
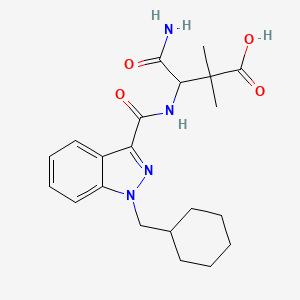
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
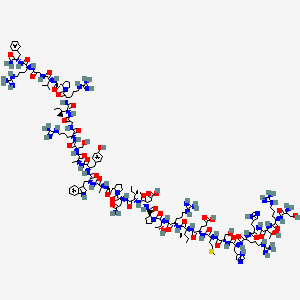
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
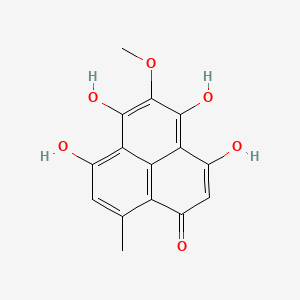
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
